

Thermochemistry of Condensed Phase Xylofuranose: A Technical Guide

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Compound of Interest

Compound Name: Xylofuranose

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This technical guide provides a comprehensive overview of the available thermochemical data for condensed phase **xylofuranose**. The information is intended to support research, development, and modeling activities in fields such as drug design, biofuel production, and carbohydrate chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a visualization of a pertinent metabolic pathway.

Quantitative Thermochemical Data

The following tables summarize the available experimental thermochemical data for condensed phase **xylofuranose** and the closely related α -D-xylose. It is important to note that specific experimental data for the furanose form of xylose is limited; therefore, data for the more common pyranose form (α -D-xylose) is included as a reference. This is a reasonable approximation for many applications, but researchers should be mindful of the structural differences.

Table 1: Enthalpy Data for Condensed Phase Xylose

Parameter	Value	Units	Substance	Method	Reference
Standard Enthalpy of Combustion (ΔcH°solid)	-2338.9 ± 0.84	kJ/mol	α-d-Xylofuranose	Combustion Calorimetry	Skuratov, Strepikheev, et al., 1957; Reanalyzed by Cox and Pilcher, 1970[1]
Standard Enthalpy of Formation (ΔfH°solid)	-1057.8	kJ/mol	α-d-Xylofuranose	Calculated from ΔcH°	NIST (based on[1])
Standard Molar Enthalpy of Combustion (Δc)	-(2342.2 ± 0.8)	kJ·mol⁻¹	α-D-xylose(cr)	Not Specified	[2]

Table 2: Entropy and Heat Capacity Data for Condensed Phase Xylose

Parameter	Value	Units	Substance	Method	Reference
Standard Molar Entropy (S°solid,1 bar)	143.5	J/mol*K	D-Xylose	Extrapolation below 90 K	Miller, 1935[3]
Standard Molar Heat Capacity (Cp,m°)	178.1 ± 1.8	J·K⁻¹·mol⁻¹	α-D-xylose(cr)	PPMS	[2]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections outline the general principles of the key experimental methods used for carbohydrates.

Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the enthalpy of combustion of a substance.^{[4][5]} From this, the standard enthalpy of formation can be calculated.

Experimental Workflow:

- Sample Preparation: A precisely weighed sample of the carbohydrate (e.g., **xylofuranose**) is placed in a crucible inside a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
- Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is carefully measured.
- Ignition: The sample is ignited by passing an electric current through a fuse wire.
- Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change of the calorimeter system is used to calculate the heat released by the combustion reaction.
- Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- Data Analysis: The heat of combustion of the sample is calculated from the temperature rise, the energy equivalent of the calorimeter, and the mass of the sample. Corrections are applied for the heat of ignition and any side reactions. The standard enthalpy of formation is then derived using Hess's law.

Adiabatic and Differential Scanning Calorimetry (DSC) for Heat Capacity and Entropy

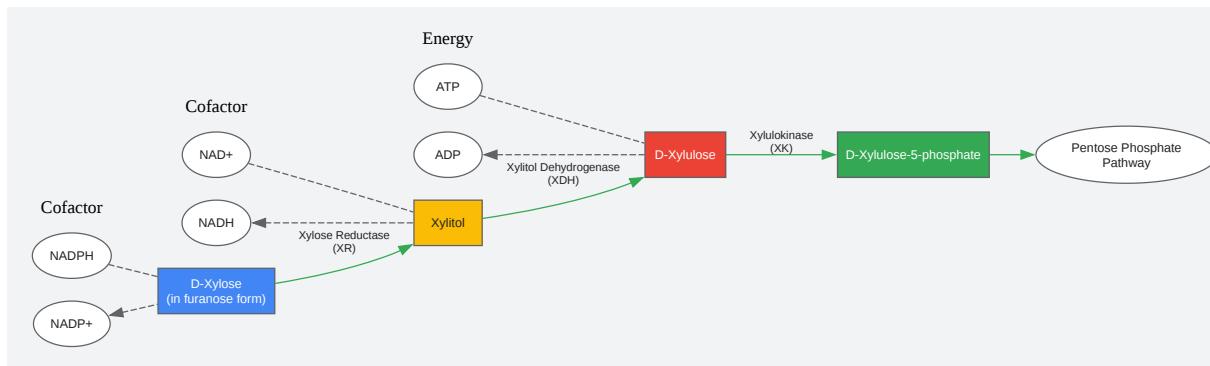
Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are used to measure the heat capacity of a substance as a function of temperature.^[6] This data can then be used to calculate the standard molar entropy.

Experimental Workflow (DSC):

- **Sample and Reference Pans:** A small, accurately weighed sample of the carbohydrate is hermetically sealed in a sample pan. An empty pan is used as a reference.
- **Heating Program:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
- **Calibration:** The DSC is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities.
- **Entropy Calculation:** The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature (C_p/T) from absolute zero up to that temperature. Since measurements cannot be made down to 0 K, an extrapolation is performed from the lowest measurement temperature.

Visualization of a Relevant Metabolic Pathway

Xylofuranose, as a form of xylose, is a key intermediate in various metabolic pathways, particularly in microorganisms. The catabolism of D-xylose is crucial for the bioconversion of lignocellulosic biomass. One of the primary pathways for D-xylose utilization is the oxido-reductase pathway.^[7]



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Figure 1: The oxido-reductase pathway for D-xylose metabolism.

This guide provides a foundational understanding of the thermochemistry of condensed phase **xylofuranose**. For more detailed research, it is recommended to consult the primary literature cited. The provided data and protocols can serve as a valuable resource for computational modeling and experimental design in various scientific and industrial applications.

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